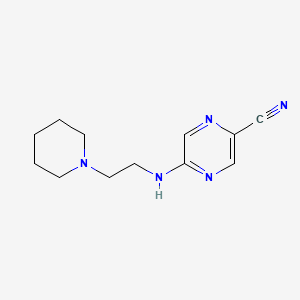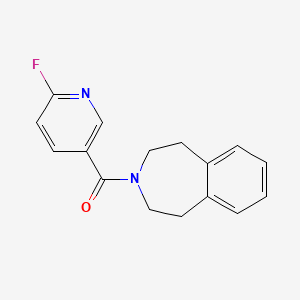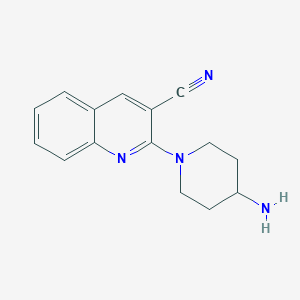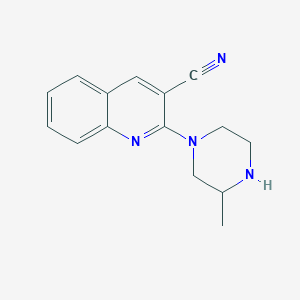![molecular formula C16H28N2O B7578687 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)
6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AEZS-129, and it is a member of the spiroketone family of compounds. The purpose of 5]octan-2-yl-(4-ethylazepan-1-yl)methanone.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways. AEZS-129 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. AEZS-129 also inhibits the mTOR pathway, which is involved in cell growth and proliferation. Additionally, AEZS-129 has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, AEZS-129 induces apoptosis and inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In metabolic disorders, AEZS-129 regulates glucose and lipid metabolism by activating AMPK and PPAR pathways. In neurological disorders, AEZS-129 has neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone in lab experiments is its high potency and specificity. AEZS-129 has been shown to have a low toxicity profile and minimal off-target effects, making it suitable for in vitro and in vivo studies. However, one limitation of using AEZS-129 is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone. One direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the molecular targets and signaling pathways involved in the mechanism of action of AEZS-129. Additionally, further studies are needed to explore the potential therapeutic applications of AEZS-129 in other disease areas, such as cardiovascular disease and inflammation.
Métodos De Síntesis
The synthesis of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone involves the reaction of 4-ethylazepan-1-amine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the spiroketone product. This method has been optimized to produce high yields of pure product, making it suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone has been studied for its potential therapeutic applications in several areas, including cancer treatment, metabolic disorders, and neurological disorders. In cancer treatment, AEZS-129 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, AEZS-129 has been studied for its potential to regulate glucose and lipid metabolism. In neurological disorders, AEZS-129 has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
6-azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-13-4-3-10-18(11-5-13)15(19)14-12-16(14)6-8-17-9-7-16/h13-14,17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKSXULNVREMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(CC1)C(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)

![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)


![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)